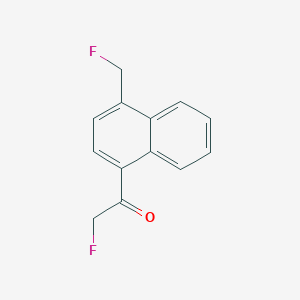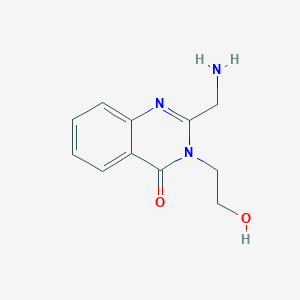
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxyethyl group attached to a quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with appropriate aminomethyl and hydroxyethyl precursors. One common method involves the use of Rh(III)-catalyzed coupling reactions, which provide a pathway to prepare diverse quinazoline derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)quinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Hydroxyethyl)quinazolin-4(3H)-one: Lacks the aminomethyl group, which may influence its binding properties and mechanism of action.
Uniqueness
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to the presence of both aminomethyl and hydroxyethyl groups, which can enhance its versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c12-7-10-13-9-4-2-1-3-8(9)11(16)14(10)5-6-15/h1-4,15H,5-7,12H2 |
Clave InChI |
FDHXJOIFDWBXDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


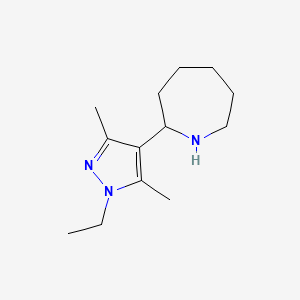
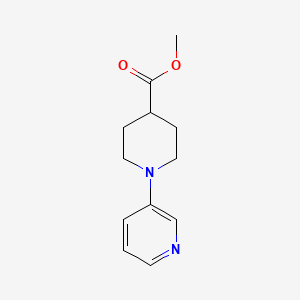


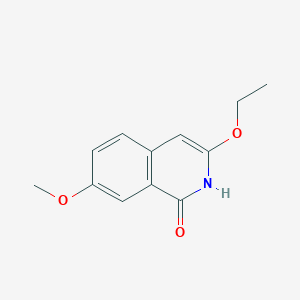

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

